molecular formula C7H16ClNO3 B13483126 2-(2-Aminobutoxy)propanoic acid hydrochloride

2-(2-Aminobutoxy)propanoic acid hydrochloride

Katalognummer: B13483126
Molekulargewicht: 197.66 g/mol
InChI-Schlüssel: YFQXDTXAWJNWFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

It is known for its unique chemical structure and biological activity, making it a subject of interest for scientific studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminobutoxy)propanoic acid hydrochloride typically involves the reaction of 2-aminobutanol with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Aminobutoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines .

Wissenschaftliche Forschungsanwendungen

2-(2-Aminobutoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on various biological pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals

Wirkmechanismus

The mechanism of action of 2-(2-Aminobutoxy)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cell function and signal transduction, ultimately affecting various biological processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2-(2-Aminobutoxy)propanoic acid hydrochloride include other amino acid derivatives and carboxylic acids. Examples include:

  • 2-Aminobutyric acid
  • 2-(2-Aminobutoxy)acetic acid
  • 2-(2-Aminobutoxy)butanoic acid .

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C7H16ClNO3

Molekulargewicht

197.66 g/mol

IUPAC-Name

2-(2-aminobutoxy)propanoic acid;hydrochloride

InChI

InChI=1S/C7H15NO3.ClH/c1-3-6(8)4-11-5(2)7(9)10;/h5-6H,3-4,8H2,1-2H3,(H,9,10);1H

InChI-Schlüssel

YFQXDTXAWJNWFO-UHFFFAOYSA-N

Kanonische SMILES

CCC(COC(C)C(=O)O)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.